2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol molecular structure
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol molecular structure
An In-Depth Technical Guide to 2-(6-Propoxynaphthalen-1-yl)propane-1,3-diol: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced aspects of its chemical synthesis and characterization, underpinned by established chemical principles. Furthermore, it explores the compound's potential as a therapeutic agent, postulating a mechanism of action centered on the inhibition of the NF-κB signaling pathway, a critical mediator of inflammation. This guide is designed to serve as a foundational resource, merging theoretical knowledge with practical insights to facilitate further research and application of this promising naphthalene derivative.
Introduction
2-(6-Propoxynaphthalen-1-yl)propane-1,3-diol is a bifunctional organic molecule featuring a rigid, aromatic naphthalene core and a flexible propane-1,3-diol side chain. The naphthalene moiety is a well-recognized pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] The propane-1,3-diol group, on the other hand, enhances hydrophilicity and provides sites for further chemical modification or interaction with biological targets.
The unique combination of these structural features suggests that 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol could serve as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[2] Its structure also lends itself to applications in materials science, where it may be incorporated into polymers to enhance thermal stability and mechanical properties, and in cosmetics as a moisturizing agent.[2][3] This guide will provide a detailed examination of this molecule, from its fundamental properties to a proposed, robust synthetic protocol and its potential biological implications.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol is presented in Table 1. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol | - |
| CAS Number | 1000340-10-2 | [2] |
| Molecular Formula | C₁₆H₂₀O₃ | [2] |
| Molecular Weight | 260.33 g/mol | [2] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in methanol, DMSO | [3] |
| Storage Conditions | 0-8°C | [2] |
Proposed Synthesis and Characterization
Retrosynthetic Analysis
The target molecule, a 2-aryl-1,3-propanediol, can be disconnected at the C-C bonds adjacent to the diol functionality. A reliable method for constructing such a system is the reduction of a corresponding 2-substituted diethyl malonate. This intermediate can be synthesized via the alkylation of diethyl malonate with a suitable naphthalene-containing electrophile. This leads to a retrosynthetic pathway starting from a simple, functionalized naphthalene core.
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below. This pathway is designed for efficiency and utilizes common, well-understood reactions, making it a practical approach for laboratory-scale synthesis.
Caption: Proposed synthetic pathway for 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthesis. These are based on analogous transformations found in the literature.
Step 1: Synthesis of 6-Propoxy-1-naphthaldehyde
-
Rationale: This step introduces the propoxy side chain via a standard Williamson ether synthesis. 6-Hydroxy-1-naphthaldehyde is a commercially available starting material.
-
Procedure:
-
To a solution of 6-hydroxy-1-naphthaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromopropane (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-propoxy-1-naphthaldehyde.
-
Step 2: Synthesis of Diethyl 2-((6-propoxynaphthalen-1-yl)methylene)malonate
-
Rationale: A Knoevenagel condensation between the aldehyde and diethyl malonate will form the carbon-carbon double bond necessary for the subsequent reduction.[4]
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 6-propoxy-1-naphthaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine and acetic acid.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.
-
Step 3: Synthesis of Diethyl (6-propoxynaphthalen-1-yl)malonate
-
Rationale: The exocyclic double bond formed in the previous step is reduced to a single bond. This can be achieved either by catalytic hydrogenation or with a chemical reducing agent.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude product from Step 2 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product.
-
Step 4: Synthesis of 2-(6-Propoxynaphthalen-1-yl)propane-1,3-diol
-
Rationale: The final step is the reduction of the two ester groups of the malonate to the corresponding primary alcohols, yielding the target 1,3-diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5]
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of diethyl (6-propoxynaphthalen-1-yl)malonate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0°C by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol.
-
Analytical Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard analytical techniques. The following table summarizes the predicted spectral data.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.9-8.1 (m, 2H, Ar-H), 7.2-7.4 (m, 4H, Ar-H), 4.1 (t, 2H, -OCH₂CH₂CH₃), 3.9-4.0 (m, 4H, -CH(CH₂OH)₂), 3.5 (m, 1H, -CH(CH₂OH)₂), 2.5 (br s, 2H, -OH), 1.8-1.9 (m, 2H, -OCH₂CH₂CH₃), 1.1 (t, 3H, -OCH₂CH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 157.0 (Ar C-O), 135.0, 130.0, 129.0, 128.5, 127.0, 126.5, 124.0, 119.0, 106.0 (Ar-C), 70.0 (-OCH₂-), 65.0 (-CH₂OH), 45.0 (-CH-), 22.5 (-CH₂CH₃), 10.5 (-CH₃). |
| Mass Spectrometry (EI) | m/z (%): 260 ([M]⁺), 229 ([M-CH₂OH]⁺), 201 ([M-CH₂CH₂CH₃]⁺), 185, 157, 128. |
-
Note on Predicted Spectra: The ¹H and ¹³C NMR chemical shifts are estimations based on the analysis of similar structures and the use of NMR prediction software.[6][7] The mass spectrometry fragmentation pattern is predicted based on common fragmentation pathways for alcohols, including alpha-cleavage and loss of the alkyl side chain.[8]
Potential Applications and Biological Rationale
Pharmaceutical Applications
The structural similarity of the naphthalene core to existing NSAIDs like naproxen suggests that 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol could be a precursor to or a novel anti-inflammatory agent itself.[1] Many naphthalene derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[9][10] The 1,3-diol functionality could modulate the pharmacokinetic profile, potentially improving solubility or altering metabolic pathways compared to traditional NSAIDs.
Postulated Mechanism of Action: Inhibition of NF-κB Signaling
Beyond direct enzyme inhibition, a key mechanism for many anti-inflammatory compounds is the modulation of intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12] Aberrant NF-κB activation is implicated in a host of inflammatory diseases.[11] Naphthalene derivatives have been shown to suppress inflammatory responses by inhibiting the NF-κB pathway.[13][14]
It is postulated that 2-(6-propoxynaphthalen-1-yl)propane-1,3-diol could exert anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and subsequent nuclear translocation of the active NF-κB dimer.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 3. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PROSPRE [prospre.ca]
- 7. CASPRE [caspre.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
